Isomintlactone
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Overview
Description
Isomintlactone is a naturally occurring compound found in peppermint oilThis compound is known for its interesting odoriferous properties and is one of the key components contributing to the aroma of peppermint oil .
Mechanism of Action
- By binding to the mineralocorticoid receptors (MR) at the distal tubules and collecting ducts in the kidneys, Isomintlactone acts as an aldosterone antagonist . This means it competes with aldosterone for binding to these receptors .
- This compound’s interaction with MR leads to several changes:
- Vascular effects : Aldosterone contributes to vascular stiffness and remodeling. By blocking its effects, this compound may help reduce vascular damage and inflammation .
Target of Action
Mode of Action
Preparation Methods
Isomintlactone can be synthesized through several methods. One common synthetic route involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Another method involves the synthesis from methylglyoxal 1,1-dimethyl acetal and (+)-3-methylcyclohexanone . Industrial production methods typically involve the extraction and purification of this compound from peppermint oil, where it is present in trace amounts .
Chemical Reactions Analysis
Isomintlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and ether . For example, the isolated this compound can be refluxed with ethanolic potassium hydroxide, followed by dilution with water and extraction with ether . Major products formed from these reactions include hydroxylactones and other derivatives with modified functional groups .
Scientific Research Applications
Isomintlactone has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of lactones. In biology, it is studied for its odoriferous properties and its role in the flavor profile of peppermint oil . In medicine, this compound and its derivatives are investigated for their potential antifungal and antifeedant properties . In the industry, it is used in the formulation of fragrances and flavoring agents .
Comparison with Similar Compounds
Isomintlactone is similar to other compounds in the benzofuran class, such as mintlactone and wine lactone . These compounds share similar structural features and odoriferous properties. this compound is unique in its specific aroma profile and its presence in peppermint oil . Other similar compounds include menthofurolactone diastereomers, which also contribute to the aroma of peppermint oil .
Properties
CAS No. |
13341-72-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
density |
1.058-1.063 |
melting_point |
77-79°C |
Key on ui other cas no. |
13341-72-5 75684-66-1 |
physical_description |
Liquid; herbaceous minty aroma |
Pictograms |
Irritant |
solubility |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Synonyms |
isomintlactone mintlactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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